N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetamide is a complex organic compound with a unique structure that combines elements of fluorophenyl, indole, and thiazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, indole-2,3-dione, and thiazolidine derivatives. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carbonyl-containing compounds, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the indole and thiazolidinone moieties.
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Contains a fluorophenyl group and is used in insecticidal applications.
Uniqueness
N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetamide is unique due to its combination of fluorophenyl, indole, and thiazolidinone structures. This unique combination provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3S/c20-10-5-7-11(8-6-10)21-15(26)9-14-17(27)23-19(29-14)25-24-16-12-3-1-2-4-13(12)22-18(16)28/h1-8,14,22,28H,9H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARVBHLDFZJANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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